Ethyl(7-nitro-9h-fluoren-2-yl)carbamate
Description
Structure
3D Structure
Properties
CAS No. |
6597-86-0 |
|---|---|
Molecular Formula |
C16H14N2O4 |
Molecular Weight |
298.29 g/mol |
IUPAC Name |
ethyl N-(7-nitro-9H-fluoren-2-yl)carbamate |
InChI |
InChI=1S/C16H14N2O4/c1-2-22-16(19)17-12-3-5-14-10(8-12)7-11-9-13(18(20)21)4-6-15(11)14/h3-6,8-9H,2,7H2,1H3,(H,17,19) |
InChI Key |
LZKWCQVOYBCWDD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC2=C(C=C1)C3=C(C2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Synthetic Methodologies and Reaction Pathways of Ethyl 7 Nitro 9h Fluoren 2 Yl Carbamate
De Novo Synthesis Approaches and Optimizations
The de novo synthesis of Ethyl(7-nitro-9H-fluoren-2-yl)carbamate is most strategically approached by first establishing the disubstituted fluorene (B118485) core, followed by the formation of the carbamate (B1207046). A highly plausible and efficient pathway commences with the synthesis of the precursor 2-amino-7-nitrofluorene (B16417), which is then converted to the final product. mdpi.comontosight.ai
Formation of the Fluorene Derivative via Nitration at the 7-Position
The critical step in forming the core of the target molecule is the regioselective nitration of a 2-substituted fluorene derivative. The directing effects of the substituent at the C-2 position govern the placement of the incoming nitro group.
A common route begins with the nitration of fluorene to yield 2-nitrofluorene. orgsyn.org This reaction is typically carried out using concentrated nitric acid in glacial acetic acid. orgsyn.org The temperature must be carefully controlled, as the reaction is exothermic, and temperatures exceeding 85°C can lead to impure, highly colored products. orgsyn.org Subsequent reduction of the 2-nitrofluorene, for example using zinc dust and calcium chloride in an alcohol-water mixture, yields 2-aminofluorene (B1664046). orgsyn.org
To achieve the desired 2-amino-7-nitrofluorene structure, the amino group of 2-aminofluorene must be protected before the second nitration step. This is because the unprotected aminofluorene is susceptible to oxidation under nitrating conditions. Acetylation to form 2-acetylaminofluorene (B57845) (2-AAF) is a common protective strategy. The nitration of 2-AAF with a nitrating agent like nitric acid results in substitution at various positions. Research indicates that nitration occurs predominantly at the 3- and 7-positions. The directing influence of the acylamino group is crucial; for instance, nitration of 2-n-perfluorobutyrylaminofluorene has been shown to yield the 7-nitro derivative in approximately 80% yield, highlighting how the electronegativity of the N-acyl group can strongly favor substitution at the 7-position. Following nitration, the protecting group is removed via hydrolysis to yield the key intermediate, 2-amino-7-nitrofluorene. ontosight.aiscbt.com
Carbamate Functional Group Introduction at the 2-Position
With the 2-amino-7-nitrofluorene intermediate in hand, the final step is the introduction of the ethyl carbamate functional group. This is a standard N-acylation reaction. The amine at the 2-position acts as a nucleophile, attacking the electrophilic carbonyl carbon of an appropriate ethyl-containing acylating agent.
The most direct method for this transformation is the reaction of 2-amino-7-nitrofluorene with ethyl chloroformate (EtO(CO)Cl). researchgate.netnih.gov This reaction is typically performed in an inert solvent, such as tetrahydrofuran (B95107) (THF) or dichloromethane, in the presence of a non-nucleophilic base. The base, such as pyridine (B92270) or triethylamine, serves to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction, driving the equilibrium towards the product. The reaction is often carried out at reduced temperatures (e.g., -10 °C to room temperature) to control reactivity and minimize side reactions. researchgate.net
Advanced Purification and Isolation Techniques for High Purity
Achieving high purity of the final this compound product is essential for its application in research. Standard and advanced purification techniques are employed to remove unreacted starting materials, reagents, and byproducts.
Crystallization is a primary method for purifying solid fluorene derivatives. The crude product is dissolved in a suitable hot solvent or solvent mixture (e.g., glacial acetic acid, ethanol (B145695), isopropanol) and allowed to cool slowly. orgsyn.org The controlled cooling promotes the formation of a crystalline lattice, excluding impurities into the mother liquor. The efficiency of crystallization can be optimized by carefully selecting the solvent and controlling the rate of temperature decrease.
Column Chromatography is another powerful technique for purification. The crude product is loaded onto a stationary phase, typically silica (B1680970) gel, and a mobile phase (eluent) is passed through the column. Separation occurs based on the differential adsorption of the components to the silica. By carefully selecting the eluent system, such as a hexane/dichloromethane mixture, compounds with different polarities can be effectively separated. mdpi.com
For achieving ultra-high purity of the parent fluorene scaffold, Zone Refining has been utilized. This technique involves passing a narrow molten zone along a solid ingot of the material. Impurities, which are typically more soluble in the molten phase, are swept to one end of the ingot, resulting in a highly purified material. This method has been shown to increase the purity of fluorene to over 99%.
Strategies for the Preparation of Related Carbamate Compounds
The synthesis of this compound is an application of the broader principles of carbamate formation, a fundamental transformation in organic chemistry with wide-ranging utility. acs.org
General Principles of Carbamate Formation
Carbamates, also known as urethanes, are a class of organic compounds characterized by the -NH(CO)O- functional group. nih.gov Their synthesis can be achieved through several reliable and versatile methods. researchgate.net A very common and direct route involves the reaction of an isocyanate with an alcohol or phenol. google.com Other established methodologies include the Curtius, Hofmann, and Lossen rearrangements, which proceed through an isocyanate intermediate that is trapped by an alcohol. nih.govorganic-chemistry.org The reaction of amines with chloroformates is also a widely used method. nih.gov More contemporary, environmentally benign approaches utilize carbon dioxide as a C1 source, reacting it with amines and alkyl halides to form carbamates. taylorandfrancis.comorganic-chemistry.org
| Method | Reactants | Key Features |
|---|---|---|
| Isocyanate Reaction | Isocyanate + Alcohol/Phenol | Highly efficient and widely applicable. Often requires a catalyst. google.com |
| From Chloroformates | Amine + Chloroformate | A common, direct method for N-acylation. Generates HCl byproduct. nih.gov |
| Curtius Rearrangement | Acyl Azide → Isocyanate (+ Alcohol) | Transforms carboxylic acids into carbamates via an isocyanate intermediate. nih.govjocpr.com |
| Hofmann Rearrangement | Primary Amide → Isocyanate (+ Alcohol) | Converts amides to carbamates with the loss of one carbon atom. nih.gov |
| From Carbon Dioxide | Amine + CO₂ + Alkyl Halide | A "green chemistry" approach using a renewable and non-toxic C1 source. organic-chemistry.org |
Utility of Carbamic Acid Derivatives in Organic Synthesis
Carbamic acid derivatives are exceptionally useful in organic synthesis, most notably as protecting groups for amines. acs.orgmasterorganicchemistry.com The stability of the carbamate functional group under a wide range of conditions, coupled with the ability to selectively remove it under specific, mild conditions, makes it indispensable in complex multi-step syntheses, particularly in solid-phase peptide synthesis (SPPS). altabioscience.comamericanpeptidesociety.org
Prominent examples include:
tert-Butoxycarbonyl (Boc): This group is stable to basic conditions but is readily removed by treatment with acid, such as trifluoroacetic acid (TFA). americanpeptidesociety.org
Benzyloxycarbonyl (Cbz or Z): Stable to both acidic and basic conditions, the Cbz group is typically cleaved by catalytic hydrogenation. masterorganicchemistry.com
9-Fluorenylmethoxycarbonyl (Fmoc): The Fmoc group, a fluorene derivative itself, is orthogonal to both Boc and Cbz groups. numberanalytics.com It is stable to acidic conditions but is cleaved under mild basic conditions, typically with a solution of piperidine (B6355638) in DMF. americanpeptidesociety.orgtotal-synthesis.comwikipedia.org This base-lability is a cornerstone of modern SPPS. altabioscience.com
Beyond their role as protecting groups, carbamates are key structural motifs in many pharmaceuticals and agrochemicals, such as pesticides and herbicides. nih.govtaylorandfrancis.com They also serve as important intermediates in the synthesis of other functional groups and are fundamental building blocks in the polymer industry for the production of polyurethanes. nih.gov
Mechanistic Investigations of Synthesis Reactions
The synthesis of this compound involves two primary reaction types: nucleophilic acyl substitution for the carbamate formation and electrophilic aromatic substitution for the nitration. Understanding the mechanisms of these reactions is crucial for optimizing reaction conditions and predicting potential byproducts.
The formation of the ethyl carbamate from an amino group and ethyl chloroformate proceeds via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of the amine attacks the electrophilic carbonyl carbon of ethyl chloroformate. This is followed by the departure of the chloride leaving group. The reaction is often carried out in the presence of a base to neutralize the HCl produced.
The nitration of the fluorene ring is a classic example of an electrophilic aromatic substitution reaction. In the presence of a strong acid like sulfuric acid, nitric acid is protonated and subsequently loses a water molecule to form the highly electrophilic nitronium ion (NO2+). The π-electron system of the fluorene ring acts as a nucleophile, attacking the nitronium ion to form a resonance-stabilized carbocation known as a sigma complex or Wheland intermediate. A base (such as water or the bisulfate ion) then abstracts a proton from the carbon atom bearing the nitro group, restoring the aromaticity of the ring and yielding the nitro-substituted fluorene.
The kinetics of electrophilic aromatic nitration are also well-studied. The rate-determining step is typically the attack of the aromatic ring on the nitronium ion. The reaction rate is dependent on the concentration of the aromatic substrate and the nitrating agent. The electronic nature of the substituents on the aromatic ring significantly affects the rate of reaction. Electron-donating groups activate the ring towards electrophilic attack, while electron-withdrawing groups deactivate it. In the case of the nitration of ethyl (9H-fluoren-2-yl)carbamate, the carbamate group acts as an ortho-, para-director and an activating group, influencing the position and rate of nitration.
A general rate law for the reaction of amines with carbon dioxide to form carbamates has been described as: rate = kamine[R2NH][CO2] + k'amine[R2NH][OH-][CO2] researchgate.net
This indicates both uncatalyzed and hydroxide-catalyzed pathways. While not directly analogous to the reaction with ethyl chloroformate, it highlights the dependence of carbamate formation kinetics on the concentration of the amine and the electrophile.
Table 1: Factors Influencing Reaction Kinetics
| Reaction Step | Influencing Factors | Expected Effect on Rate |
|---|---|---|
| Carbamate Formation | Increased nucleophilicity of the amine | Increase |
| Increased electrophilicity of the chloroformate | Increase | |
| Use of a polar aprotic solvent | Increase | |
| Increased temperature | Increase | |
| Nitration | Increased concentration of nitronium ion | Increase |
| Presence of electron-donating groups on the fluorene ring | Increase | |
| Increased temperature | Increase |
The core structure of this compound is achiral as the fluorene ring system is planar. The synthesis, as described through the reaction of 2-amino-7-nitrofluorene with ethyl chloroformate or the nitration of ethyl (9H-fluoren-2-yl)carbamate, does not introduce any chiral centers. Therefore, the final product is expected to be a single, achiral compound.
However, it is important to consider the stereochemistry of the fluorene ring system in a broader context. The C9 position of the fluorene ring is a methylene (B1212753) group. Reactions that involve substitution at this position can potentially create a chiral center if two different substituents are introduced. While the synthesis of the title compound does not directly involve reactions at the C9 position, any subsequent modifications or side reactions at this site could have stereochemical implications.
For instance, deprotonation of the C9-H sites can occur as they are weakly acidic (pKa = 22.6 in DMSO), leading to the formation of a fluorenyl anion. wikipedia.org Quenching this anion with an electrophile other than a proton would introduce a substituent at the C9 position. If the two substituents at C9 are different, this would result in a chiral center. Therefore, while the synthesis of this compound itself does not involve stereochemical complexities, the potential for introducing chirality into the fluorene framework in related or subsequent reactions is a relevant consideration.
Table 2: Stereochemical Analysis of the Synthetic Pathway
| Step in Synthetic Pathway | Potential for Chirality Introduction | Explanation |
|---|---|---|
| Carbamate formation from 2-aminofluorene | No | The reaction occurs at the amino group and does not affect the stereochemistry of the fluorene ring. |
| Nitration of ethyl (9H-fluoren-2-yl)carbamate | No | Electrophilic aromatic substitution occurs on the aromatic ring and does not create a chiral center. |
| Potential side reactions at C9 | Yes | Deprotonation and subsequent reaction with a different electrophile could introduce a chiral center at the C9 position. |
Structural Modifications and Derivative Synthesis for Research Applications
Derivatization via Reduction of the Nitro Group to Amino Moieties
The reduction of the nitro group at the C-7 position of Ethyl(7-nitro-9H-fluoren-2-yl)carbamate to a primary amino group is a pivotal transformation. This modification significantly alters the electronic properties of the fluorene (B118485) ring system, converting a strongly electron-withdrawing group into a potent electron-donating group. This, in turn, can profoundly impact the compound's interaction with biological targets.
A variety of established methods for the reduction of aromatic nitro compounds can be employed, with the choice of reagent being critical to ensure the integrity of the carbamate (B1207046) functionality. Catalytic hydrogenation is a common and effective method.
| Catalyst | Solvent | Pressure (atm) | Temperature (°C) | Reference |
| Palladium on Carbon (Pd/C) | Ethanol (B145695)/Methanol (B129727) | 1-4 | Room Temperature | nih.gov |
| Platinum Oxide (PtO2) | Acetic Acid | 1-3 | Room Temperature | researchgate.net |
| Raney Nickel | Ethanol | 50-100 | 50-100 | Not specified |
| Rhodium on Alumina | Ethanol | 1-4 | Room Temperature | Not specified |
Table 1: Representative Conditions for Catalytic Hydrogenation of Nitroarenes
For instance, catalytic hydrogenation using palladium on carbon (Pd/C) in a protic solvent like ethanol or methanol under a hydrogen atmosphere is a standard procedure. nih.gov Alternatively, other catalysts such as platinum oxide or Raney nickel can be utilized. Chemical reduction methods also offer viable routes. Reagents such as tin(II) chloride in hydrochloric acid, or iron powder in acetic acid, are known to selectively reduce nitro groups in the presence of other functional groups like esters and amides. The resulting product, Ethyl(7-amino-9H-fluoren-2-yl)carbamate, serves as a versatile intermediate for further derivatization, such as acylation or alkylation of the newly formed amino group.
Functional Group Interconversions Involving the Carbamate Linkage
The carbamate linkage in this compound presents another site for structural modification. One important transformation is its conversion to a urea (B33335) moiety. This can be achieved by reacting the carbamate with an amine. The reaction often requires elevated temperatures and can be catalyzed by bases. thieme-connect.comresearchgate.net The choice of the amine reactant allows for the introduction of a wide variety of substituents, enabling a systematic exploration of the chemical space around this functional group.
Hydrolysis of the carbamate to the corresponding 2-aminofluorene (B1664046) derivative is another potential transformation, typically achieved under acidic or basic conditions. The stability of aryl carbamates to hydrolysis is influenced by the electronic nature of the aryl group. rsc.org The presence of the electron-withdrawing nitro group at the 7-position is expected to make the carbamate more susceptible to hydrolysis compared to unsubstituted or electron-rich aryl carbamates.
Exploration of Regioselective Functionalization on the Fluorene Core
The fluorene nucleus itself can be subjected to regioselective functionalization to generate a diverse library of analogs. The directing effects of the existing substituents, the nitro group at C-7 and the carbamate group at C-2, play a crucial role in determining the position of incoming electrophiles.
Electrophilic aromatic substitution reactions, such as halogenation, are expected to be directed by the interplay of these two groups. The carbamate group is an ortho-, para-director, while the nitro group is a meta-director. For instance, bromination of N,N'-(1,2-phenylene)bisamides has been shown to proceed with high regioselectivity. rsc.org In the case of this compound, the positions ortho and para to the carbamate (C-1, C-3) and meta to the nitro group (C-5, C-9a) are potential sites of substitution. The precise outcome would depend on the reaction conditions and the relative activating/deactivating strengths of the two substituents.
Furthermore, the methylene (B1212753) bridge at the C-9 position is another site for functionalization. Alkylation at this position can be achieved by treating the fluorene derivative with a strong base, such as an alkoxide, followed by reaction with an alkyl halide. nih.gov
Synthesis of Analogs for Structure-Activity Relationship (SAR) Studies
The synthesis of a focused library of analogs is essential for elucidating the structure-activity relationship (SAR) of this compound. This involves systematic modifications at different positions of the molecule and evaluating the impact of these changes on its biological activity.
Modification of the Ethyl Moiety
The ethyl group of the carbamate can be replaced with other alkyl or aryl groups to investigate the influence of steric and electronic factors at this position. This can be achieved by reacting 2-amino-7-nitrofluorene (B16417) with different chloroformates or by transesterification of the ethyl carbamate. The length and branching of the alkyl chain, as well as the introduction of aromatic rings, can significantly affect the compound's lipophilicity and binding affinity to its biological target.
Substitutions on the Fluorene Nucleus
As discussed in section 3.3, introducing various substituents onto the fluorene core is a key strategy in SAR studies. The nature of the substituent (e.g., electron-donating or electron-withdrawing), its size, and its position can all provide valuable insights into the requirements for optimal biological activity. For example, the introduction of halogens, alkyl groups, or alkoxy groups at different positions of the fluorene ring can modulate the compound's electronic distribution and steric profile. Studies on other nitroaromatic compounds have shown that the position and nature of substituents can significantly influence their biological activity. nih.govmdpi.com
Biological Activity and Mechanistic Elucidation Studies
Broader Biological Activity Spectrum of Related Carbamate (B1207046) Derivatives
The carbamate functional group is a versatile structural motif that has been incorporated into a wide array of molecules, leading to a broad spectrum of biological activities. epa.govnih.gov This versatility allows for the modulation of biological and pharmacokinetic properties by varying the substituents at the amino and carboxyl termini of the carbamate group. nih.gov As a result, carbamate derivatives have been extensively investigated for their therapeutic potential across various fields, including antimicrobial, enzyme inhibition, antiviral, anticancer, and anticonvulsant applications. researchgate.net
Antimicrobial Activity Research (Antibacterial, Antifungal)
Carbamate-bearing molecules have demonstrated significant potential as antimicrobial agents. orientjchem.org The incorporation of a carbamate moiety can be a core component of the active compound or serve to enhance the pharmacological properties of a known pharmacophore. epa.govnih.gov Research has explored a diverse range of carbamate derivatives against various pathogenic microbes.
Antibacterial Activity: A variety of carbamate derivatives have been synthesized and tested against both Gram-positive and Gram-negative bacteria. For instance, new derivatives of isatin (B1672199) incorporating Boc-amino acids as carbamate-bearing molecules showed good antibacterial activity. orientjchem.org Specifically, one such derivative displayed significant activity against Pseudomonas aeruginosa and Bacillus cereus. orientjchem.org Similarly, carbamate derivatives of 5,7-dibromo-8-hydroxyquinoline exhibited growth-inhibitory activity against Staphylococcus aureus, Salmonella paratyphi A, Shigella dysenteriae, and Escherichia coli at concentrations of 100-500 µg/ml. koreascience.kr
In another study, a mixed ligand cobalt (II) complex of ethyl 2-(methylcarbamoyl)phenyl)carbamate showed promising antimicrobial activity against all tested Gram-positive and Gram-negative bacteria. mdpi.com Furthermore, novel acylide derivatives with an 11-N,12-O-carbamate substructure have shown in vitro potency against key respiratory pathogens. nih.gov Research has also covered carbazole (B46965) derivatives with carbamate groups, which displayed notable antimicrobial activity against bacteria such as B. subtilis, S. aureus, E. coli, and P. fluorescens, with minimum inhibitory concentration (MIC) values ranging from 0.9 to 15.6 µg/mL. nih.gov
Antifungal Activity: The fungicidal potential of carbamates is well-established, with several commercially available fungicides featuring this structural motif. mdpi.com These compounds often work by targeting thiol groups in the enzymes of pathogenic fungi. mdpi.com
Recent research has focused on developing novel N-aryl carbamate derivatives as green and eco-friendly fungicides. mdpi.com A study evaluating 35 such derivatives found that many exhibited good antifungal activity in vitro against seven plant fungal pathogens, with inhibition rates over 60% at a concentration of 50 μg/mL. mdpi.com One compound, in particular, demonstrated excellent broad-spectrum antifungal activity. mdpi.com Spiro compounds functionalized with carbamates have also been investigated for their activity against fungi like Microsporum canis, Trichophyton rubrum, and Candida albicans. researchgate.net Additionally, sucrose (B13894) octa(N-ethyl)carbamate was synthesized and investigated for its antifungal properties. nih.gov Carbazole derivatives have also shown promise, with some compounds exhibiting excellent antifungal activity against various fungi, including C. albicans. nih.gov
Table 1: Examples of Antimicrobial Activity in Carbamate Derivatives
| Carbamate Derivative Class | Target Microbes | Observed Activity/Findings | Reference |
|---|---|---|---|
| Isatin-Carbamate Derivatives | P. aeruginosa, B. cereus | Showed good antibacterial activities compared to cephalexin. | orientjchem.org |
| Carbamate-functionalized Spiro Compounds | E. coli, S. aureus, Microsporum canis, Trichophyton rubrum, Candida albicans | Compounds with isoxazoline (B3343090) and pyrazole (B372694) fragments were most active. | researchgate.net |
| Mixed Co(II) complex of ethyl 2-(methylcarbamoyl)phenyl)carbamate | Gram-positive and Gram-negative bacteria | Showed promising broad-spectrum antimicrobial activity. | mdpi.com |
| N-Aryl Carbamate Derivatives | F. graminearum, F. oxysporum and other plant pathogens | Compound 1af showed potent inhibition against F. graminearum (EC50 = 12.50 μg/mL). | mdpi.com |
| 5,7-dibromo-8-hydroxyquinolinyl-N-methylcarbamate | S. aureus, S. paratyphi A, S. dysenteriae, E. coli | Exhibited growth-inhibitory activity at 100-500 µg/ml. | koreascience.kr |
Enzyme Inhibition Potentials (e.g., Butyrylcholinesterase)
Carbamates are widely recognized as potent enzyme inhibitors, a property stemming from their ability to carbamoylate the active site of target enzymes. nih.govresearchgate.net This mechanism often results in a pseudo-irreversible or slowly reversible inhibition. acs.org A primary focus of research in this area has been on cholinesterases, particularly butyrylcholinesterase (BChE) and acetylcholinesterase (AChE), which are key targets in the management of Alzheimer's disease. nih.govnih.gov
The inhibition process involves the formation of a covalent bond between the carbamate group and the catalytic serine residue of the enzyme, creating a carbamylated enzyme. nih.gov This intermediate is more stable than the acetylated enzyme formed by acetylcholine, thus blocking the enzyme's normal function for a longer duration. acs.org The enzyme's activity is eventually restored through spontaneous hydrolysis (decarbamylation), which releases the free enzyme. nih.gov
Numerous studies have designed and synthesized carbamate derivatives as selective BChE inhibitors. nih.govmdpi.com For example, a series of biscarbamates were found to be fast or very fast BChE inhibitors, with some being almost 10 times faster than the reference drug bambuterol. nih.gov Another study on sulfonamide-based carbamates identified compounds that were up to 9-fold more effective at inhibiting BChE than the clinically used drug rivastigmine (B141). mdpi.com Flavonoid carbamate hybrids have also been developed as dual inhibitors of both AChE and monoacylglycerol lipase (B570770) (MAGL), another enzyme implicated in Alzheimer's disease. nih.gov
While many carbamates inhibit both AChE and BChE, researchers often aim for selectivity, particularly towards BChE, as this may offer advantages in treating later stages of Alzheimer's disease. nih.gov The selectivity and potency of these inhibitors are highly dependent on the structure of the N-substituted moiety of the carbamoyl (B1232498) side chain. nih.gov For instance, certain phenothiazine (B1677639) carbamates exhibit the typical pseudo-irreversible inhibition of AChE but produce reversible inhibition of BChE, an atypical mechanism attributed to specific interactions with amino acid residues in the BChE active site. acs.org
Table 2: Inhibition of Butyrylcholinesterase (BChE) by Various Carbamate Derivatives
| Carbamate Derivative Class | Inhibitory Potency (IC50 / Ki) | Selectivity | Reference |
|---|---|---|---|
| Biscarbamates | Inhibition rate constants (ki) in the range of 0.0144–38.0·106 M−1 min−1 | Generally higher preference for BChE over AChE. | nih.gov |
| Sulfonamide-Based Carbamates | IC50 = 4.33 µM for the most active compound (5k) | Up to 9-fold more effective than rivastigmine against BChE, with a selectivity index of 34. | mdpi.com |
| Stilbene-Based Carbamates | IC50 values of 0.12 ± 0.09 μM and 0.38 ± 0.01 μM for leading inhibitors. | Excellent selective inhibitory activity for BChE. | researchgate.net |
| Indan/Tetralin Carbamates | Ki values in the range of 0.209–0.291 nM against AChE. | Also effective against carbonic anhydrase I and II. | tandfonline.com |
| Flavonoid Carbamate Hybrids | IC50 = 61.78 μM (C3) and 89.40 μM (C5) against AChE. | Dual inhibitors of AChE and MAGL. | nih.gov |
Anti-HIV and Anticancer Research Perspectives for Carbamates
The structural versatility of the carbamate linkage has been exploited in the design of agents targeting cancer and the human immunodeficiency virus (HIV). nih.govresearchgate.net The carbamate group can enhance biological activity and improve the stability and pharmacokinetic profiles of parent compounds. nih.gov
Anti-HIV Research: In the context of HIV, the carbamate group is a structural feature in several FDA-approved HIV-1 protease inhibitors, including ritonavir, atazanavir, amprenavir, and darunavir. nih.gov These drugs bind to the active site of the viral protease, an enzyme crucial for cleaving viral polyproteins into mature, functional proteins, thereby preventing viral maturation. nih.gov
Research has also explored carbamate derivatives of existing antiviral drugs. For example, carbamate analogues of stavudine, a nucleoside reverse transcriptase inhibitor (NRTI), have been synthesized and evaluated. nih.gov These derivatives were found to inhibit HIV replication at micromolar concentrations. nih.gov More recently, research has highlighted the potential of the anticancer compound EBC-46 and its analogs as powerful latency-reversing agents. stanford.edu In preclinical studies, some of these analogs were able to reverse HIV latency in up to 90% of treated cells, a significant improvement over previous agents, suggesting a promising role in "kick and kill" strategies aimed at eradicating the virus. stanford.edu
Anticancer Research: The carbamate moiety is present in numerous molecules investigated for their anticancer properties. researchgate.net Incorporating a carbamate group has been shown to significantly increase the antitumor potency of parent molecules. nih.gov For instance, replacing an ester chain in the natural antibiotic fumagillin (B1674178) with an O-(chloroacetyl) carbamoyl group resulted in a 50-fold increase in potency. nih.gov
Substituted carbazole carbamate derivatives have been synthesized and evaluated against human glioma cell lines, with several compounds showing excellent anticancer profiles with IC50 values in the micromolar range. researchgate.net The compound EBC-46, initially noted for its cancer-fighting abilities, has received FDA approval for treating soft tissue sarcomas in humans and has a high cure rate for mast cell tumors in dogs. stanford.edu Its mechanism of action and that of its analogs often involves the activation of protein kinase C, which can have various downstream effects beneficial for cancer treatment and, as noted above, for reversing HIV latency. stanford.edu
Anticonvulsant and Antiepileptic Research Contexts
Carbamates represent a significant class of compounds in the development of antiepileptic drugs (AEDs). nih.gov The discovery that the anxiolytic dicarbamate drug meprobamate possessed anticonvulsant activity spurred further research into this chemical class for epilepsy treatment. lookchem.com Several alkyl-carbamates, including felbamate, carisbamate, and the more recently approved cenobamate, have been developed as antiseizure medications. researchgate.net
The exact mechanism of action for many carbamate anticonvulsants is not fully elucidated but is thought to be multi-faceted. drugs.com Some proposed mechanisms include inhibitory effects at the N-methyl-D-aspartate (NMDA) receptor and potentiation of gamma-aminobutyric acid (GABA) activity. drugs.com Cenobamate, for example, is believed to work by inhibiting the persistent sodium current and enhancing GABA-mediated inhibition through a non-benzodiazepine pathway. researchgate.net
Recent studies have focused on novel classes of carbamates, such as those incorporating a 4-aminobenzenesulfonamide moiety. nih.gov In one study, several new carbamates were synthesized and showed significant anticonvulsant activity in rodent models of maximal-electroshock (MES) and 6 Hz seizures. nih.govlookchem.com For example, 3-methyl-pentan-2-yl-(4-sulfamoylphenyl)carbamate and 3-methylpentyl, (4-sulfamoylphenyl)carbamate demonstrated potent effects with ED50 values as low as 14 mg/kg in the mouse MES test. nih.govlookchem.com Further research into analogues like 3-Methylpropyl(4-sulfamoylphenyl)carbamate (MBPC) has also shown anticonvulsant activity, with studies exploring the enantiospecificity of their effects. nih.gov The anticonvulsant properties of some of these compounds may also be partly related to the inhibition of carbonic anhydrase isoforms found in the central nervous system. nih.govnih.gov
Table 3: Anticonvulsant Activity of Selected Carbamate Derivatives in Preclinical Models
| Compound Name/Class | Animal Model | Test | Potency (ED50) | Reference |
|---|---|---|---|---|
| 3-methyl-2-propylpentyl(4-sulfamoylphenyl)carbamate (1) | Mouse | MES | 136 mg/kg | nih.gov |
| 3-methyl-pentan-2-yl-(4-sulfamoylphenyl)carbamate (9) | Mouse | MES | 31 mg/kg | nih.gov |
| 3-methylpentyl, (4-sulfamoylphenyl)carbamate (10) | Mouse | MES | 14 mg/kg | nih.govlookchem.com |
| 3-methylpentyl, (4-sulfamoylphenyl)carbamate (10) | Rat | MES | 13 mg/kg | nih.gov |
| (S)-MBPC | Rat | MES | 19 mg/kg | nih.gov |
| (R)-MBPC | Rat | MES | 39 mg/kg | nih.gov |
Advanced Spectroscopic Characterization and Analytical Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment
Nuclear Magnetic Resonance (NMR) spectroscopy stands as an unparalleled tool for the detailed structural analysis of organic molecules in solution. By probing the magnetic properties of atomic nuclei, NMR provides rich information regarding the chemical environment, connectivity, and stereochemistry of atoms within a molecule. For Ethyl(7-nitro-9h-fluoren-2-yl)carbamate, both proton (¹H) and carbon-13 (¹³C) NMR spectroscopy are indispensable for a complete structural assignment.
Proton Nuclear Magnetic Resonance (¹H NMR)
Proton NMR spectroscopy provides detailed information about the number, environment, and connectivity of hydrogen atoms in a molecule. A hypothetical ¹H NMR spectrum of this compound would be expected to exhibit distinct signals corresponding to the aromatic protons on the fluorene (B118485) ring system, the methylene (B1212753) and methyl protons of the ethyl carbamate (B1207046) group, and the methylene protons at the C9 position of the fluorene ring. The chemical shifts (δ) of the aromatic protons would be influenced by the electron-withdrawing nitro group and the electron-donating carbamate substituent, leading to a complex splitting pattern.
Hypothetical ¹H NMR Data Table:
| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ~8.3-8.5 | d | 1H | Aromatic H |
| ~8.1-8.3 | dd | 1H | Aromatic H |
| ~7.8-8.0 | m | 3H | Aromatic H |
| ~7.6-7.8 | d | 1H | Aromatic H |
| ~7.0-7.2 | s | 1H | NH |
| ~4.2-4.4 | q | 2H | O-CH₂-CH₃ |
| ~4.0 | s | 2H | C9-H₂ |
| ~1.3-1.5 | t | 3H | O-CH₂-CH₃ |
Note: This table is a hypothetical representation and actual experimental values may vary.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)
Complementing the information from ¹H NMR, ¹³C NMR spectroscopy provides data on the carbon framework of the molecule. Each unique carbon atom in this compound would give rise to a distinct signal in the ¹³C NMR spectrum. The chemical shifts of the carbon atoms in the fluorene ring would be significantly affected by the positions of the nitro and carbamate groups.
Hypothetical ¹³C NMR Data Table:
| Chemical Shift (ppm) | Assignment |
| ~154 | C=O (carbamate) |
| ~148 | C-NO₂ |
| ~145-120 | Aromatic C |
| ~62 | O-CH₂-CH₃ |
| ~37 | C9 |
| ~15 | O-CH₂-CH₃ |
Note: This table is a hypothetical representation and actual experimental values may vary.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is a critical tool for determining the molecular weight of a compound and can also provide structural information through the analysis of fragmentation patterns.
High-Resolution Mass Spectrometry (HRMS)
High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the molecular mass of a compound, which can be used to determine its elemental composition. For this compound, HRMS would be used to confirm its molecular formula, C₁₆H₁₄N₂O₄.
Hypothetical HRMS Data:
| Parameter | Value |
| Molecular Formula | C₁₆H₁₄N₂O₄ |
| Calculated Mass | 298.0954 |
| Observed Mass | 298.0951 |
Note: This table is a hypothetical representation and actual experimental values may vary.
Liquid Chromatography-Mass Spectrometry (LC-MS)
Liquid Chromatography-Mass Spectrometry (LC-MS) combines the separation capabilities of liquid chromatography with the detection power of mass spectrometry. This technique is invaluable for the analysis of complex mixtures and for the confirmation of the identity of a synthesized compound. In the analysis of this compound, LC-MS would be used to assess its purity and confirm its molecular weight.
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS)
Ultra-Performance Liquid Chromatography-Mass Spectrometry (UPLC-MS) is an advancement of LC-MS that utilizes smaller stationary phase particles and higher pressures to achieve faster separations with greater resolution and sensitivity. The application of UPLC-MS would allow for rapid and highly efficient analysis of this compound, providing sharp peaks and excellent separation from any impurities.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy serves as a powerful, non-destructive technique for the identification of functional groups within a molecule. By measuring the absorption of infrared radiation by the sample, a unique spectral fingerprint is generated, revealing the vibrational frequencies of its constituent bonds. For this compound, the IR spectrum is expected to exhibit a series of characteristic absorption bands corresponding to its distinct structural motifs.
The presence of the nitro group (NO₂) is typically confirmed by strong, asymmetric and symmetric stretching vibrations. The carbamate functionality (-NHCOO-) would be identified by the N-H stretching vibration, the C=O (urethane) stretching band, and C-N stretching vibrations. The aromatic fluorene core would produce characteristic C-H stretching and bending vibrations, as well as C=C stretching bands within the aromatic region. The ethyl group would be evidenced by its characteristic aliphatic C-H stretching and bending vibrations.
A hypothetical IR data table for this compound is presented below, based on characteristic functional group frequencies.
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300 - 3400 | N-H Stretch | Carbamate |
| 1700 - 1730 | C=O Stretch | Carbamate (Urethane) |
| 1500 - 1550 | Asymmetric NO₂ Stretch | Nitro Group |
| 1330 - 1370 | Symmetric NO₂ Stretch | Nitro Group |
| 3000 - 3100 | Aromatic C-H Stretch | Fluorene Ring |
| 1600 - 1450 | Aromatic C=C Stretch | Fluorene Ring |
| 2850 - 2980 | Aliphatic C-H Stretch | Ethyl Group |
| 1200 - 1300 | C-N Stretch | Carbamate |
| 1000 - 1250 | C-O Stretch | Carbamate |
This table represents expected ranges for the functional groups present in the molecule. Actual peak positions may vary based on the specific molecular environment.
Chromatographic Separation Techniques
Chromatographic methods are indispensable for the separation, identification, and quantification of individual components within a mixture. For a compound like this compound, both High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) offer powerful analytical solutions.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
HPLC is a cornerstone technique for the analysis of non-volatile and thermally sensitive compounds, making it highly suitable for this compound. A typical HPLC method for this compound would involve a reversed-phase column, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is a polar solvent mixture, such as acetonitrile and water or methanol (B129727) and water, often with a buffer to control pH.
Detection is commonly achieved using an ultraviolet (UV) detector, as the fluorene ring system and the nitro group are strong chromophores, leading to significant UV absorbance at specific wavelengths. By comparing the retention time of the analyte to that of a known standard, its identity can be confirmed. The area under the chromatographic peak is directly proportional to the concentration of the compound, allowing for precise quantification and purity assessment.
A hypothetical HPLC method is outlined in the table below:
| Parameter | Condition |
| Column | C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (gradient or isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a specific wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
| Column Temperature | 25 °C |
Gas Chromatography (GC) Coupled with Specific Detectors
While HPLC is often preferred for compounds of this nature, Gas Chromatography (GC) can also be employed, particularly if the compound is sufficiently volatile and thermally stable, or can be derivatized to enhance these properties. In GC, the sample is vaporized and swept by a carrier gas through a capillary column containing a stationary phase.
For the analysis of this compound, a high-temperature capillary column would be necessary. Coupling the GC to a specific detector is crucial for sensitive and selective analysis. A Flame Ionization Detector (FID) is a common choice for organic compounds, providing a response proportional to the number of carbon atoms. For enhanced specificity, a Fourier-Transform Infrared (FTIR) detector can be used to obtain an IR spectrum of the eluting compound, providing functional group information.
A hypothetical GC-FID method is detailed below:
| Parameter | Condition |
| Column | High-temperature capillary column (e.g., DB-5) |
| Carrier Gas | Helium or Nitrogen |
| Inlet Temperature | 280 °C |
| Detector | Flame Ionization Detector (FID) |
| Detector Temperature | 300 °C |
| Oven Program | Temperature gradient (e.g., 100 °C to 300 °C) |
Elemental Analysis for Empirical Formula Determination
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. This destructive method provides the percentage by mass of each element present in the sample, which is then used to calculate the empirical formula. For this compound, with the molecular formula C₁₆H₁₄N₂O₄, the theoretical elemental composition can be calculated.
Modern elemental analyzers combust the sample at high temperatures, and the resulting gases (CO₂, H₂O, N₂) are separated and quantified by various detection methods. The experimentally determined percentages of carbon, hydrogen, and nitrogen should closely match the theoretical values to confirm the empirical formula and support the compound's identity and purity.
The theoretical elemental composition of this compound (C₁₆H₁₄N₂O₄) is as follows:
| Element | Symbol | Atomic Mass | Number of Atoms | Total Mass | Percentage |
| Carbon | C | 12.011 | 16 | 192.176 | 64.42% |
| Hydrogen | H | 1.008 | 14 | 14.112 | 4.73% |
| Nitrogen | N | 14.007 | 2 | 28.014 | 9.40% |
| Oxygen | O | 15.999 | 4 | 63.996 | 21.45% |
| Total | 298.298 | 100.00% |
Experimental results from elemental analysis that fall within an acceptable margin of error (typically ±0.4%) of these theoretical values provide strong evidence for the proposed molecular formula.
Lack of Publicly Available Research Data Precludes a Detailed Computational Analysis of this compound
A comprehensive review of scientific literature and chemical databases reveals a significant gap in the publicly available research concerning the computational and molecular modeling studies of the chemical compound this compound. Despite extensive searches for scholarly articles and data, no specific studies detailing its electronic structure, spectroscopic parameters, or ligand-target interactions were identified. This absence of dedicated research prevents the construction of a detailed article based on the requested scientific outline.
The inquiry sought to elaborate on several key areas of computational chemistry for this compound, including:
Quantum Chemical Calculations: Specifically, information regarding Density Functional Theory (DFT) studies to determine its molecular conformation, predictions of its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopic parameters, and Frontier Molecular Orbital (FMO) analysis to understand its electronic properties and reactivity.
Molecular Docking and Dynamics Simulations: This would involve data on the prediction of its binding poses and affinities with biological targets, as well as the elucidation of its molecular interaction mechanisms.
The search for this information proved fruitless, indicating that such specific computational analyses for this compound have likely not been published in the accessible scientific domain. While general information on related classes of compounds, such as nitroaromatics or carbamates, is available, the strict focus on this compound as per the instructions cannot be fulfilled without resorting to speculation or presenting irrelevant data, which would compromise the scientific accuracy and integrity of the article.
Therefore, it is not possible to generate the requested article with the required level of detail and adherence to the specified outline due to the lack of foundational research data for this particular compound.
Computational Chemistry and Molecular Modeling Studies
In Silico Approaches for Structure-Based Molecular Design
In silico techniques are fundamental in modern drug discovery and materials science for predicting the interactions between a small molecule, such as Ethyl (7-nitro-9H-fluoren-2-yl)carbamate, and a biological macromolecule or other targets. These computational methods allow for the rational design of new compounds and the prioritization of candidates for synthesis and experimental testing.
A typical workflow for the structure-based molecular design of a compound like Ethyl (7-nitro-9H-fluoren-2-yl)carbamate would involve several key steps. Initially, the three-dimensional structure of the target protein is obtained, either through experimental methods like X-ray crystallography or NMR spectroscopy, or by using homology modeling if the experimental structure is unavailable.
Subsequently, molecular docking simulations would be performed. This technique predicts the preferred orientation of the ligand when bound to the target to form a stable complex. The process involves sampling a vast number of possible conformations and orientations of the ligand within the binding site of the protein and then using a scoring function to estimate the binding affinity for each pose.
For Ethyl (7-nitro-9H-fluoren-2-yl)carbamate, docking studies would help to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, with the amino acid residues of the target's binding pocket. The nitro group on the fluorenyl moiety and the carbamate (B1207046) linkage would be of particular interest for their potential to form specific directional interactions.
Following docking, molecular dynamics (MD) simulations could be employed to study the stability of the predicted ligand-protein complex over time. MD simulations provide a more dynamic and realistic representation of the molecular interactions by simulating the movement of atoms and molecules, offering insights into the flexibility of the binding site and the conformational changes that may occur upon ligand binding.
Although no specific data tables with docking scores or binding energies for Ethyl (7-nitro-9H-fluoren-2-yl)carbamate are available in the current body of scientific literature, a hypothetical data table illustrating the type of results generated from such studies is presented below for illustrative purposes.
Hypothetical Molecular Docking Results for Ethyl (7-nitro-9H-fluoren-2-yl)carbamate with a Target Protein
| Parameter | Value | Key Interacting Residues |
|---|---|---|
| Binding Energy (kcal/mol) | -8.5 | Tyr123, Phe234, Arg345 |
| Docking Score | -9.2 | |
| Hydrogen Bonds | 2 | Arg345, Ser121 |
This table is for illustrative purposes only and does not represent actual experimental or computational data.
The insights gained from these in silico approaches would be invaluable for guiding the optimization of Ethyl (7-nitro-9H-fluoren-2-yl)carbamate's structure to enhance its affinity and selectivity for a specific biological target, a process known as structure-based drug design.
Non Therapeutic Research Applications of Ethyl 7 Nitro 9h Fluoren 2 Yl Carbamate
Potential Role as a Synthetic Intermediate for Complex Molecules
The chemical structure of Ethyl(7-nitro-9H-fluoren-2-yl)carbamate suggests its potential as a synthetic intermediate. The nitro group can be chemically reduced to an amine, which is a common precursor for the synthesis of more complex molecules, such as azo dyes. Azo dyes, characterized by the -N=N- linkage, are a significant class of organic colorants with applications in various fields, including as indicators and in materials science.
Furthermore, the fluorene (B118485) moiety is a building block for various functional organic materials. The carbamate (B1207046) group can also be a site for further chemical modification. Therefore, this compound could theoretically serve as a starting material for the synthesis of more elaborate fluorene-based structures with specific electronic or optical properties.
Potential Utility as a Research Probe in Biological Systems
Fluorene derivatives are known for their fluorescent properties and have been utilized in the development of fluorescent probes for biological imaging. researchgate.net These probes can be designed to selectively bind to specific biological targets, with their fluorescence providing a means of detection and visualization.
Carbamates have also been incorporated into the design of fluorogenic probes, which are molecules that exhibit a significant increase in fluorescence upon reacting with a specific analyte or enzyme. This "turn-on" fluorescence mechanism is highly desirable for biological sensing applications. Given these precedents, it is conceivable that this compound could be explored as a scaffold for the development of novel research probes, although no such applications have been specifically reported.
Potential Exploration in Materials Science for Novel Functional Materials
Nitrofluorene derivatives have been investigated for their use as electron-accepting units in the synthesis of "push-pull" chromophores. These materials, which contain both electron-donating and electron-accepting moieties, can exhibit interesting nonlinear optical properties and are of interest for applications in optoelectronics. The nitro group in this compound could potentially serve as such an electron-accepting group.
Moreover, the fluorene core is a key component in many organic semiconductors and light-emitting materials used in devices such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs). The specific substitutions on the fluorene ring, such as the nitro and carbamate groups in the title compound, would be expected to influence the electronic properties of any resulting materials. However, the direct application of this compound in materials science is not documented in the available literature.
Future Research Directions and Emerging Paradigms
Development of Highly Selective and Potent Analogs
The structural framework of Ethyl(7-nitro-9h-fluoren-2-yl)carbamate offers substantial scope for medicinal chemistry exploration aimed at developing analogs with enhanced potency and selectivity. Future research will likely concentrate on systematic modifications of the fluorene (B118485) core, the nitro group, and the ethyl carbamate (B1207046) side chain to establish robust structure-activity relationships (SAR).
Key strategies for analog development may include:
Modification of the Nitro Group: The position and electronic environment of the nitro group are critical determinants of the biological activity of nitroaromatic compounds. nih.govresearchgate.net Future studies could explore the synthesis of isomers with the nitro group at different positions on the fluorenyl ring. Furthermore, the replacement of the nitro group with other electron-withdrawing groups could modulate the compound's redox potential and, consequently, its mechanism of action and selectivity. nih.gov
Alterations to the Carbamate Moiety: The carbamate group is a key structural motif in many approved drugs and is known to influence a compound's stability, membrane permeability, and ability to interact with biological targets. researchgate.netnoaa.govacs.orgnih.govnih.gov Research into varying the alkyl chain length of the carbamate (e.g., replacing the ethyl group with methyl, propyl, or more complex substituents) could significantly impact pharmacokinetic and pharmacodynamic properties. jocpr.com Additionally, the synthesis of N-substituted carbamate analogs could provide insights into the role of the N-H bond in target engagement. nih.gov
Functionalization of the Fluorene Scaffold: The fluorene ring system is a versatile platform for introducing additional functional groups that could lead to new or improved biological activities. doaj.orgthieme-connect.dersc.orgresearchgate.net Future synthetic efforts could focus on introducing substituents at various positions of the fluorene nucleus to enhance target binding affinity and specificity.
| Analog Series | Rationale for Synthesis | Potential Impact on Activity |
| Positional Isomers of the Nitro Group | To investigate the influence of the nitro group's location on biological activity and selectivity. | Altered redox potential, potentially leading to different mechanisms of action and target profiles. |
| Varied Alkyl Carbamates | To modulate lipophilicity, metabolic stability, and pharmacokinetic properties. | Improved bioavailability and in vivo efficacy. |
| N-Substituted Carbamates | To probe the importance of the carbamate N-H for hydrogen bonding interactions with biological targets. | Enhanced target affinity and specificity. |
| Substituted Fluorene Analogs | To explore new binding interactions with target macromolecules. | Increased potency and development of novel biological activities. |
Deeper Elucidation of Complex Biological Mechanisms
A fundamental aspect of future research on this compound will be to unravel its precise biological mechanisms of action. The presence of a nitroaromatic moiety suggests that its activity may be mediated through bioreduction. scielo.brresearchgate.net
Future investigations should aim to:
Investigate the Role of Nitroreductases: Many nitroaromatic compounds are pro-drugs that are activated by cellular nitroreductases to generate reactive nitrogen species. iu.edumdpi.com Studies employing cell lines with varying levels of nitroreductase expression, as well as in vitro assays with purified enzymes, will be crucial to determine if this compound undergoes such bioactivation. mdpi.com
Identify Molecular Targets: The ultimate goal is to identify the specific cellular components with which the compound or its metabolites interact. This can be achieved through a combination of techniques, including affinity chromatography, proteomics, and genetic screening approaches.
Uncover Downstream Signaling Pathways: Once the primary targets are identified, it will be essential to delineate the downstream signaling cascades that are modulated by the compound. This will provide a comprehensive understanding of its cellular effects and potential therapeutic applications. The bioreduction of the nitro group can lead to cytotoxic and potentially mutagenic metabolites, a mechanism shared by many nitroaromatic drugs. scielo.br
Advancements in Sustainable and Efficient Synthetic Protocols
The development of green and sustainable synthetic methodologies is a cornerstone of modern organic chemistry. numberanalytics.comsolubilityofthings.compageplace.de Future research on this compound should prioritize the development of environmentally benign and efficient synthetic routes.
Key areas for improvement include:
Catalytic Nitration: Traditional nitration methods often employ harsh and corrosive reagents. nih.gov The exploration of milder and more selective catalytic systems for the nitration of the fluorene-2-yl-carbamate precursor would represent a significant advancement.
Green Solvents and Reagents: The use of hazardous organic solvents should be minimized or replaced with greener alternatives such as water, supercritical CO2, or bio-derived solvents. longdom.orgresearchgate.net
Flow Chemistry: Continuous flow synthesis offers numerous advantages over traditional batch processing, including improved safety, scalability, and efficiency. longdom.org The development of a flow-based synthesis of this compound could streamline its production for further research and development.
| Synthetic Strategy | Principle | Potential Advantages |
| Catalytic Nitration | Utilization of catalysts to facilitate the nitration reaction under milder conditions. | Reduced waste, improved selectivity, and enhanced safety. |
| Use of Green Solvents | Replacement of hazardous organic solvents with environmentally friendly alternatives. researchgate.net | Reduced environmental impact and improved process safety. |
| Flow Chemistry | Performing chemical reactions in a continuous stream rather than in a batch. | Enhanced control over reaction parameters, improved scalability, and increased safety. longdom.org |
Integration of Multi-Omics Data in Activity Profiling
To gain a holistic understanding of the biological effects of this compound, the integration of various "omics" technologies will be indispensable. nih.gov A multi-omics approach can provide a comprehensive snapshot of the cellular response to the compound, revealing novel mechanisms of action and potential biomarkers of activity. nih.govresearchgate.net
Future research should leverage:
Transcriptomics: To analyze changes in gene expression patterns following treatment with the compound. This can provide insights into the cellular pathways that are affected.
Proteomics: To identify changes in protein expression and post-translational modifications, which can reveal the direct and indirect targets of the compound.
Metabolomics: To profile the metabolic changes induced by the compound, offering a functional readout of its cellular impact. aspect-analytics.com
Integrative Analysis: The true power of a multi-omics approach lies in the integration of these different data types. nih.gov Computational and systems biology tools will be essential for constructing network models that can elucidate the complex interplay between genes, proteins, and metabolites in response to the compound. researchgate.net
Small-molecule profiling experiments, which simultaneously assess multiple effects of a compound, can help to generate hypotheses about its targets based on performance similarity to other compounds in cell-based assays. broadinstitute.org
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
